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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B15576088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guidance, and

frequently asked questions (FAQs) related to the synthesis and purification of ACP-5862. As

the major active metabolite of the Bruton tyrosine kinase (BTK) inhibitor Acalabrutinib, ACP-
5862 is a critical molecule for pharmacological and metabolic studies.

Important Note on Synthesis Protocols: While the structure of ACP-5862 was confirmed by

chemical synthesis after its initial isolation from in vitro biosynthetic reactions, a detailed,

publicly available, step-by-step synthesis protocol is not available in the scientific literature.[1]

[2] The synthesis of reference standards for drug metabolites is often proprietary. Therefore,

this guide provides a generalized, hypothetical workflow based on the known chemical

structure of ACP-5862 to address common challenges in similar multi-step organic syntheses.

Frequently Asked Questions (FAQs)
Q1: What is ACP-5862 and why is it significant?

A1: ACP-5862 is the major circulating and pharmacologically active metabolite of Acalabrutinib,

a highly selective BTK inhibitor.[1][2] It is formed in the body through the CYP3A4-mediated

oxidation of Acalabrutinib's pyrrolidine ring, resulting in a ring-opened ketone/amide structure.

[1][3] Like its parent drug, ACP-5862 is a potent and selective covalent inhibitor of BTK,

contributing to the overall clinical efficacy of Acalabrutinib.[1][4]
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Q2: What are the primary challenges in synthesizing ACP-5862?

A2: Based on its complex structure, the synthesis of ACP-5862 would likely involve a multi-step

sequence with several potential challenges. These could include ensuring the correct coupling

of the various heterocyclic and aromatic components, managing protecting groups to prevent

unwanted side reactions, and achieving the final pyrrolidine ring-opening under controlled

conditions to avoid degradation of the molecule. The final purification to isolate ACP-5862 from

starting materials and reaction byproducts would also be critical.

Q3: Are there commercially available reference standards for ACP-5862?

A3: Yes, several chemical suppliers offer ACP-5862 and its deuterated isotopologues (e.g.,

ACP-5862-D4) as reference standards. These are often available via custom synthesis and are

intended for analytical and research purposes, such as in pharmacokinetic (PK) and

pharmacodynamic (PD) studies.

Q4: What analytical methods are used to quantify and characterize ACP-5862?

A4: The standard method for quantifying ACP-5862 in biological matrices like human plasma is

liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5] This technique offers

high sensitivity and specificity. For structural confirmation of the synthesized molecule, Nuclear

Magnetic Resonance (NMR) spectroscopy is employed.[1]

Quantitative Data Summary
The following tables summarize key quantitative data for ACP-5862 and its parent compound,

Acalabrutinib.

Table 1: Comparative Potency and Kinase Selectivity

Compound BTK IC₅₀
Relative Potency
vs. Acalabrutinib

Kinase Selectivity
Profile

Acalabrutinib 3 nM - Highly selective

ACP-5862 5.0 nM ~2-fold lower
Similar high kinase

selectivity
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Data sourced from MedchemExpress and TargetMol.

Table 2: Key Pharmacokinetic Parameters

Parameter Acalabrutinib ACP-5862 Notes

Terminal Elimination

Half-life (t½)
~1-2 hours ~7 hours

Following a single 100

mg oral dose of

Acalabrutinib.

Mean Exposure

(AUC)
-

~2-fold higher than

Acalabrutinib

Contributes

significantly to overall

drug activity.

Time to Peak Plasma

Conc. (Tmax)
~0.9 hours ~1 hour

Rapid formation after

Acalabrutinib

administration.

Data sourced from NIH publications.[3]

Experimental Protocols and Methodologies
Analytical Method for Quantification in Plasma
A validated LC-MS/MS method is the standard for the sensitive and specific quantification of

ACP-5862 in human plasma.

Sample Preparation: A liquid-liquid extraction (LLE) technique is typically used. Plasma

samples are mixed with an internal standard (e.g., a deuterated version like ACP-5862-D4)

and an extraction solvent such as methyl tertiary butyl ether (TBME).[5]

Chromatography: The extracted sample is injected into a reverse-phase HPLC column (e.g.,

a C18 column) to separate ACP-5862 from other plasma components. A gradient elution with

a mobile phase consisting of an aqueous buffer (like ammonium formate) and an organic

solvent (like acetonitrile or methanol) is used.

Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in

multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are
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monitored for both ACP-5862 and its internal standard to ensure accurate quantification.[5]

Visualized Workflows and Pathways
Metabolic Formation of ACP-5862
The diagram below illustrates the metabolic pathway from the parent drug Acalabrutinib to its

active metabolite, ACP-5862.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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